REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH:12](C(OC(C)(C)C)=O)[CH2:13][NH:14][CH2:15][C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4].[ClH:28].CCOCC>>[ClH:28].[CH2:1]([O:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][NH:14][CH2:15][C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[CH:9]=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,3.4|
|
Name
|
2-[2-(3-butoxyphenyl)-(tert-butoxycarbonyl)ethylamino]-N,N-dimethylacetamide
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Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC=1C=C(C=CC1)C(CNCC(=O)N(C)C)C(=O)OC(C)(C)C
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Name
|
HCl Et2O
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
the residue was ground with a mixture of Et2O/iPr2O 50/50
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with Et2O/iPr2O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCC)OC=1C=C(C=CC1)CCNCC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.71 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |